![molecular formula C14H17N5O2S2 B6094484 N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]thiophene-2-sulfonamide](/img/structure/B6094484.png)
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]thiophene-2-sulfonamide
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Overview
Description
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]thiophene-2-sulfonamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a triazolopyrimidine core, which is known for its diverse biological activities, and a thiophene sulfonamide moiety, which enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]thiophene-2-sulfonamide typically involves a multi-step process. One common method includes the oxidative cyclization of pyrimidinyl hydrazones using hypervalent iodine reagents under mild conditions . This reaction yields the triazolopyrimidine core, which is then further functionalized to introduce the thiophene sulfonamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using microwave-mediated, catalyst-free methods. This approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and reduced reaction times . The process is eco-friendly and demonstrates good functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]thiophene-2-sulfonamide exhibit potent antibacterial properties. For instance, derivatives of 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidines have been synthesized and tested for their activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These compounds showed minimum inhibitory concentrations (MIC) comparable to commercial antibiotics .
Anti-inflammatory Properties
Some studies have explored the anti-inflammatory effects of related triazolo-pyrimidine compounds. In animal models of inflammation, certain derivatives demonstrated significant reductions in paw edema and exhibited analgesic effects. The mechanism of action was investigated using molecular docking studies to understand interactions with cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies have shown that specific derivatives can inhibit the growth of cancer cell lines such as A-549 (lung cancer) and HepG-2 (liver cancer). These findings suggest that the compound may interfere with cancer cell proliferation and could be a candidate for further development as an anticancer agent .
Agricultural Applications
Herbicidal Activity
this compound has been identified as a potent herbicide. Similar compounds in the same class have been shown to effectively control unwanted vegetation through both preemergence and postemergence applications. The mechanism often involves disrupting plant growth processes by inhibiting specific biochemical pathways related to photosynthesis and nutrient absorption .
Materials Science
Polymer Chemistry
The incorporation of thiophene derivatives in polymer matrices has been explored for enhancing electrical conductivity and stability in organic electronic devices. The unique electronic properties of thiophene compounds can lead to improved performance in applications such as organic photovoltaics and field-effect transistors (FETs). The synthesis of copolymers involving this compound is an area of ongoing research aimed at optimizing material properties for electronic applications .
Summary Table of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Medicinal Chemistry | Antibacterial agents | Effective against E. coli, S. aureus |
Anti-inflammatory agents | Significant reduction in inflammation | |
Antitumor agents | Inhibits growth of lung and liver cancer cells | |
Agricultural | Herbicides | Potent control over unwanted vegetation |
Materials Science | Conductive polymers | Enhanced electrical properties in devices |
Properties
IUPAC Name |
N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S2/c1-10-9-11(2)19-12(17-18-14(19)16-10)5-3-7-15-23(20,21)13-6-4-8-22-13/h4,6,8-9,15H,3,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMBUCQIJXOEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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